molecular formula C7H13NO4 B13557970 2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid

2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid

Cat. No.: B13557970
M. Wt: 175.18 g/mol
InChI Key: LNTKVSCXTSGAEH-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid is an organic compound with the molecular formula C7H13NO4 It is characterized by the presence of an amino group and a dioxolane ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxolane derivative with an amino acid precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted amino acid derivatives.

Scientific Research Applications

2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dioxolane ring may also play a role in stabilizing the compound’s interactions with its targets. These interactions can affect metabolic pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbutanoic acid: Similar in structure but lacks the dioxolane ring.

    2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a boronic ester group instead of a dioxolane ring.

    Valine: An amino acid with a similar backbone but different side chain.

Uniqueness

2-Amino-4-(1,3-dioxolan-2-yl)butanoic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other amino acids and related compounds, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-amino-4-(1,3-dioxolan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(7(9)10)1-2-6-11-3-4-12-6/h5-6H,1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTKVSCXTSGAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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